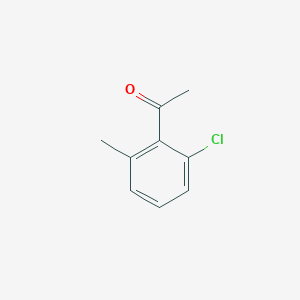

1-(2-Chloro-6-methylphenyl)ethan-1-one

Description

Significance of Aryl Ketones in Modern Chemical Synthesis

Aryl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. organic-chemistry.org They are pivotal intermediates in a vast array of chemical transformations and are integral to the synthesis of numerous valuable products. organic-chemistry.orgchemicalbook.com Their importance stems from the reactivity of the carbonyl group and the ability to functionalize the aromatic ring, making them versatile building blocks in organic synthesis. organic-chemistry.org

The applications of aryl ketones are diverse and impactful, spanning several key industries:

Pharmaceuticals: Many biologically active molecules and pharmaceutical drugs contain an aryl ketone moiety or are synthesized from aryl ketone precursors. chemicalbook.com

Agrochemicals: Aryl ketones are used in the development of new pesticides and herbicides. chemicalbook.com

Fragrances and Flavors: The structural backbone of many synthetic fragrances and flavorings is derived from aryl ketones. chemicalbook.com

Fine Chemicals: They serve as starting materials for a wide range of specialty chemicals. organic-chemistry.org

The synthesis of aryl ketones is a well-established area of organic chemistry, with methods like the Friedel-Crafts acylation being a classic example. organic-chemistry.org Ongoing research continues to refine these methods and develop new, more efficient synthetic routes.

Unique Reactivity Profile of 1-(2-Chloro-6-methylphenyl)ethan-1-one Attributed to Ortho-Substitution

The reactivity of an aryl ketone is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of both a chloro and a methyl group in the ortho positions to the acetyl group creates a unique chemical environment that dictates its reactivity.

Ortho-substitution can lead to several important effects:

Steric Hindrance: The groups at the ortho positions can sterically hinder the carbonyl group, influencing its accessibility to nucleophiles and reagents. This can sometimes be advantageous, leading to higher selectivity in certain reactions.

Electronic Effects: The chloro group is electron-withdrawing, while the methyl group is electron-donating. nih.gov These opposing electronic effects modulate the electron density of the aromatic ring and the reactivity of the carbonyl group.

Directing Effects: In electrophilic aromatic substitution reactions, the existing substituents direct incoming electrophiles to specific positions on the ring. The interplay of the ortho-chloro and ortho-methyl groups will determine the regioselectivity of further functionalization of the phenyl ring. nih.govrsc.org

Research has shown that ortho-disubstituted aryl ketones can exhibit enhanced reactivity in certain catalytic processes, such as hydrogen borrowing catalysis. acs.org This is attributed to the ortho groups shielding the carbonyl from reduction and attenuating the rate of retro-aldol reactions. acs.org

Overview of Academic Research Trajectories for this compound

While specific research exclusively focused on this compound is emerging, its structural motifs suggest its utility in several key areas of modern organic synthesis. The primary research trajectory for this compound and its derivatives lies in their use as precursors for the synthesis of complex heterocyclic compounds, particularly isoquinolines.

Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmaceuticals with a wide range of biological activities. acs.orgthieme-connect.de Recent advancements in synthetic methodology have focused on the development of efficient and versatile routes to substituted isoquinolines. organic-chemistry.orgacs.org

One prominent area of research involves the use of aryl ketones in transition metal-catalyzed C-H activation and annulation reactions. For instance, a notable study demonstrated a Rh(III)-catalyzed synthesis of isoquinoline (B145761) derivatives from N-chloroimines, which are readily prepared from the corresponding aryl ketones. acs.org This methodology highlights the potential of ortho-substituted aryl ketones to serve as valuable starting materials for generating structurally diverse isoquinolines under mild and oxidant-free conditions. acs.org The steric and electronic properties of the ortho-substituents on the starting ketone can play a crucial role in the efficiency and selectivity of such transformations.

Furthermore, the presence of a chloro group on the aromatic ring of this compound opens up avenues for further functionalization through palladium-catalyzed cross-coupling reactions. nih.govrsc.orgnih.govmdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the aromatic core. nih.govnih.govmdpi.com This capability is highly valuable in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1785010-31-2 |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Boiling Point (Predicted) | 220.2 ± 20.0 °C |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

1-(2-chloro-6-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9ClO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 |

InChI Key |

HYSBHAXTUDJQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Chloro 6 Methylphenyl Ethan 1 One and Its Structural Analogues

Regioselective and Stereoselective Synthesis Routes to 1-(2-Chloro-6-methylphenyl)ethan-1-one

The precise control of substituent placement on the aromatic ring is paramount in the synthesis of this compound. This section delves into various strategies that have been optimized to achieve high regioselectivity.

Optimized Friedel-Crafts Acylation Strategies Utilizing 2-Chloro-6-methylphenyl Substrates

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. organic-chemistry.org The reaction involves the acylation of an aromatic ring, in this case, 3-chlorotoluene (B144806), with an acylating agent in the presence of a Lewis acid catalyst. The methyl group in 3-chlorotoluene is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The regioselectivity of the acylation is influenced by the interplay of these directing effects and steric hindrance.

In the case of methylbenzene (toluene), acylation typically results in substitution at the 4-position due to the steric bulk of the incoming acyl group. chemguide.co.uk For the synthesis of this compound, the starting material is 3-chlorotoluene. The incoming acetyl group is directed to the positions ortho and para to the methyl group (positions 2, 4, and 6) and ortho and para to the chlorine atom (positions 2, 4, and 5). The desired product is formed by acylation at the 2-position.

Optimized conditions often involve the use of a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate acylating agent like acetyl chloride or acetic anhydride. alfa-chemistry.com The choice of solvent also plays a crucial role, with chlorinated alkanes like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) being effective. thieme.com The reaction temperature is another critical parameter that can be adjusted to control the regioselectivity.

| Reactant | Acylating Agent | Catalyst | Solvent | Key Outcome |

| 3-Chlorotoluene | Acetyl Chloride | AlCl₃ | Dichloromethane | Formation of this compound |

| Toluene (B28343) | Acetic Anhydride | AlCl₃ | Toluene | Predominantly p-methylacetophenone |

This table summarizes typical reactants and conditions for Friedel-Crafts acylation in the synthesis of aryl ketones.

Traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid, leading to large volumes of corrosive waste. thieme.com Research has focused on developing more sustainable methods using catalytic amounts of Lewis acids or solid acid catalysts.

Chemo- and Regioselective Chlorination Approaches for Ketone Precursors

An alternative approach to the synthesis of this compound involves the chlorination of a ketone precursor, such as 1-(2-methylphenyl)ethan-1-one. This strategy requires a chlorinating agent that can selectively introduce a chlorine atom at the desired position on the aromatic ring.

The directing effects of the acetyl and methyl groups on the aromatic ring of 1-(2-methylphenyl)ethan-1-one are crucial. The acetyl group is a meta-director, while the methyl group is an ortho-, para-director. Achieving chlorination at the 6-position (ortho to the methyl group and meta to the acetyl group) necessitates careful selection of the chlorinating agent and reaction conditions to overcome the directing influence of the acetyl group.

Metal-Catalyzed Coupling Reactions in the Formation of the Aryl-Ethanone Moiety

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. In the context of this compound synthesis, these methods can be employed to construct the aryl-ethanone moiety. For instance, a Negishi coupling could potentially be used to couple an organozinc reagent derived from 2-chloro-6-methylbromobenzene with an acetyl equivalent.

These reactions offer the advantage of mild reaction conditions and high functional group tolerance. The choice of catalyst, typically a palladium or nickel complex, and ligands is critical for achieving high yields and selectivity.

Reductive Amination Pathways for Derivatization from Ketones to Amines

The ketone functionality of this compound provides a versatile handle for further derivatization. Reductive amination is a key transformation that converts the ketone into a primary, secondary, or tertiary amine. This reaction typically involves the reaction of the ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

This pathway is crucial for the synthesis of a variety of biologically active molecules. For example, (R)-1-(2-chloro-6-methylphenyl)ethan-1-amine is a related compound that can be synthesized from the parent ketone. nih.gov

| Ketone | Amine Source | Reducing Agent | Product |

| This compound | Ammonia | Sodium borohydride (B1222165) | 1-(2-Chloro-6-methylphenyl)ethan-1-amine |

| This compound | Methylamine | Hydrogen/Palladium on carbon | N-Methyl-1-(2-chloro-6-methylphenyl)ethan-1-amine |

This table illustrates the versatility of reductive amination for producing various amines from the target ketone.

One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

For the synthesis of this compound and its derivatives, a one-pot procedure could potentially combine the Friedel-Crafts acylation and a subsequent derivatization step, such as reductive amination. This would streamline the synthesis and reduce the need for purification of intermediates.

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry approaches are being investigated.

One area of focus is the replacement of hazardous and corrosive Lewis acids like aluminum chloride in Friedel-Crafts reactions with more environmentally benign alternatives. organic-chemistry.org Solid acid catalysts, such as zeolites and clays, offer advantages in terms of reusability and reduced waste generation. The use of ionic liquids as recyclable solvents and catalysts is also a promising avenue. google.com

Furthermore, developing solvent-free reaction conditions or using greener solvents like water can significantly reduce the environmental footprint of the synthesis. Biocatalysis, using enzymes to carry out specific chemical transformations, is another area of active research that holds promise for developing highly selective and sustainable synthetic routes. nih.gov

Solvent-Free and Aqueous Medium Reaction Systems

The development of environmentally benign reaction media is a cornerstone of green chemistry. For the synthesis of acetophenone (B1666503) derivatives, moving away from conventional volatile organic solvents towards solvent-free or aqueous systems represents a significant advancement.

Solvent-free reactions, often conducted by grinding solid reactants or heating a mixture of neat reactants, can reduce waste, lower costs, and simplify product purification. While specific solvent-free methods for this compound are not extensively detailed in the available literature, the principles have been applied to related syntheses. For instance, Friedel-Crafts acylations, a common method for preparing such ketones, can be performed under solvent-free conditions using solid acid catalysts, which minimizes the environmental impact of the process.

Aqueous medium reactions offer another sustainable alternative. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides has been successfully carried out in ionic liquids, which can be considered a greener alternative to traditional organic solvents, to produce functionalized acetophenones. researchgate.net Research into transition-metal-catalyzed cross-coupling reactions in water has demonstrated the feasibility of synthesizing various aromatic ketones in aqueous media, often with the aid of surfactants to overcome solubility issues.

Table 1: Comparison of Reaction Media for Acetophenone Synthesis

| Reaction System | Advantages | Challenges | Typical Application |

|---|---|---|---|

| Solvent-Free | Reduced waste, lower cost, simplified purification, enhanced reaction rates. | Limited to certain reaction types, potential for thermal decomposition. | Solid-state Friedel-Crafts acylations. |

| Aqueous Medium | Non-toxic, non-flammable, inexpensive, environmentally friendly. | Poor solubility of organic reactants, potential for side reactions (e.g., hydrolysis). | Transition-metal-catalyzed cross-coupling reactions. |

| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling. | High cost, potential toxicity, viscosity issues. | Nickel-catalyzed Heck arylation for acetophenone synthesis. researchgate.net |

Catalyst Design for Sustainable Synthesis of this compound

Catalyst design is pivotal in developing sustainable synthetic routes. The ideal catalyst should exhibit high activity and selectivity, be recyclable, and function under mild, environmentally friendly conditions. epfl.chepfl.ch

For the synthesis of this compound, a key reaction is the Friedel-Crafts acylation of 1-chloro-3-methylbenzene. Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant acidic waste. guidechem.com Modern catalyst design focuses on replacing these homogeneous catalysts with heterogeneous, solid acid catalysts such as zeolites, clays, or sulfonic acid-functionalized resins. These solid catalysts are easily separated from the reaction mixture, can be regenerated and reused, and are less corrosive.

Another sustainable approach involves the liquid-phase oxidation of corresponding ethylbenzene (B125841) derivatives. researchgate.net For instance, the oxidation of 1-chloro-3-ethyl-2-methylbenzene could theoretically yield the target ketone. Catalyst design for such oxidations focuses on using non-toxic, earth-abundant metals and environmentally benign oxidants like molecular oxygen or hydrogen peroxide. Cobalt and manganese-based catalysts have shown high efficiency in the aerobic oxidation of ethylbenzene to acetophenone. nih.gov

Table 2: Catalyst Strategies for Sustainable Acetophenone Synthesis

| Catalyst Type | Reaction | Advantages | Example |

|---|---|---|---|

| Solid Acids (e.g., Zeolites) | Friedel-Crafts Acylation | Reusable, non-corrosive, reduced waste. | Acylation of toluene with acetic anhydride. guidechem.com |

| Homogeneous Transition Metals (e.g., Rh(III)) | C-H Activation/Annulation | High efficiency, mild conditions, functional group tolerance. | Synthesis of isoquinoline (B145761) derivatives from N-chloroimines. acs.org |

| Co/Mn Systems | Aerobic Oxidation | Use of air as oxidant, high conversion and selectivity. | Oxidation of ethylbenzene to acetophenone in acetic acid. researchgate.netnih.gov |

| Nickel Complexes | Heck Arylation | Use of lower-cost transition metals, high regioselectivity. | Synthesis from aryl bromides and n-butyl vinyl ether in ionic liquids. researchgate.net |

Asymmetric Synthesis and Chiral Resolution of this compound Derivatives

The derivatives of this compound, particularly the corresponding chiral amines and alcohols, are valuable building blocks in medicinal chemistry. nih.gov Asymmetric synthesis provides a direct route to enantiomerically pure compounds, which is crucial for developing stereospecific pharmaceuticals.

One of the most common methods for obtaining chiral derivatives is the asymmetric reduction of the ketone functionality. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. Catalysts for these transformations often consist of a transition metal (like Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity.

For example, the asymmetric synthesis of Ramelteon, a pharmaceutical agent, was achieved from an acetophenone derivative, where chirality was introduced via enantioselective reduction of an α,β-unsaturated nitrile moiety using a Cu(II)/Walphos catalyst system. researchgate.net This highlights the power of transition metal catalysis in creating chiral centers from prochiral ketones.

Another key derivative is the corresponding chiral amine, (R)- or (S)-1-(2-chloro-6-methylphenyl)ethan-1-amine. nih.gov This can be synthesized via asymmetric reductive amination of the ketone. This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia) to form an imine, which is then asymmetrically reduced in situ.

Chiral resolution is an alternative, albeit less efficient, method where a racemic mixture of a derivative (e.g., the corresponding alcohol) is prepared and then the enantiomers are separated. This can be done by forming diastereomeric esters with a chiral acid, followed by separation via chromatography or crystallization, and subsequent hydrolysis to obtain the desired enantiomer.

Table 3: Methods for Preparing Chiral Derivatives of Acetophenones

| Method | Description | Key Components | Outcome |

|---|---|---|---|

| Asymmetric Catalytic Reduction | The ketone is reduced to a chiral alcohol using a chiral catalyst and a hydrogen source. | Transition metal (Ru, Rh, Ir), chiral ligands (e.g., BINAP). | Enantiomerically enriched secondary alcohol. |

| Asymmetric Reductive Amination | The ketone reacts with an amine source and is reduced in situ by a chiral catalyst. | Ketone, ammonia/amine, chiral catalyst, reducing agent. | Enantiomerically enriched primary or secondary amine. nih.gov |

| Enzymatic Resolution | A racemic mixture of the alcohol is selectively acylated by an enzyme (e.g., lipase), allowing separation. | Racemic alcohol, acyl donor, lipase (B570770) enzyme. | One enantiomer of the alcohol and one enantiomer of the ester. |

| Chiral Resolution via Diastereomers | A racemic alcohol is reacted with a chiral resolving agent to form separable diastereomers. | Racemic alcohol, chiral carboxylic acid (e.g., tartaric acid). | Separated diastereomers, which are then converted back to single enantiomers. |

Mechanistic Investigations of Reactions Involving 1 2 Chloro 6 Methylphenyl Ethan 1 One

Detailed Exploration of Nucleophilic Substitution Reactions on 1-(2-Chloro-6-methylphenyl)ethan-1-one

Nucleophilic substitution reactions can occur at two primary sites in this compound: the aromatic ring and the alpha-carbon of the ethanone (B97240) group. Aromatic nucleophilic substitution on the chloro-substituted ring is generally difficult due to the electron-rich nature of the benzene (B151609) ring. However, substitution at the alpha-carbon is more plausible, particularly if a halogen were present on that carbon. For the specified compound, nucleophilic attack would most likely target the carbonyl carbon.

Kinetic and Thermodynamic Profiling of Substitution Events

Specific kinetic and thermodynamic data for nucleophilic substitution on this compound are not available in the reviewed literature. Generally, the kinetics of nucleophilic substitution reactions can be described as either first-order (SN1) or second-order (SN2), depending on the reaction mechanism. libretexts.orglibretexts.org An SN1 reaction's rate is dependent only on the concentration of the substrate, while an SN2 reaction's rate depends on the concentrations of both the substrate and the nucleophile. libretexts.orgyoutube.com

Influence of Substituents on Reaction Rates and Selectivity

The substituents on the phenyl ring of this compound significantly influence its reactivity. The chloro and methyl groups are positioned ortho to the ethanone group.

Electronic Effects : The chlorine atom is an electron-withdrawing group through induction and a weak electron-donating group through resonance. The methyl group is an electron-donating group through induction and hyperconjugation. These electronic effects alter the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.

Steric Effects : The ortho positioning of both the chloro and methyl groups creates steric hindrance around the ethanone functional group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less substituted analogues. masterorganicchemistry.com

The interplay of these electronic and steric factors would determine the rate and selectivity of nucleophilic substitution reactions.

Reaction Mechanisms of Oxidation and Reduction of the Ethanone Functional Group

The ethanone group of this compound is susceptible to both oxidation and reduction. 182.160.97ucr.edu

Oxidation : The oxidation of a ketone is generally difficult under mild conditions. However, under forcing conditions or with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl can occur. A common named reaction for the oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid. ucr.edu

Reduction : The carbonyl group of the ethanone can be readily reduced to a secondary alcohol, 1-(2-chloro-6-methylphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism typically involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Elucidation of Amidation and Acylation Mechanism Pathways

Amidation : Amidation would typically involve the conversion of the ethanone group into an amide. This is not a direct, single-step transformation. A possible pathway could involve the aforementioned Baeyer-Villiger oxidation to an ester, followed by aminolysis (reaction with an amine) to form the amide.

Acylation : As an aromatic ketone, this compound can participate in reactions as a substrate for further acylation on the aromatic ring, such as a Friedel-Crafts acylation. mdpi.com However, the existing ethanone group is deactivating, which would make further substitution on the ring less favorable. The directing effects of the chloro and methyl groups would also influence the position of any new substituent. Alternatively, the term acylation could refer to reactions at the alpha-carbon of the ketone, which could be acylated after deprotonation with a strong base to form a β-dicarbonyl compound. organic-chemistry.org

Stereochemical Dynamics in Transformations of this compound

The reduction of the prochiral ketone, this compound, to the corresponding alcohol, 1-(2-chloro-6-methylphenyl)ethanol, creates a new stereocenter.

Without a chiral influence, the reduction will produce a racemic mixture of the (R) and (S) enantiomers.

The use of chiral reducing agents or catalysts can lead to an asymmetric reduction, favoring the formation of one enantiomer over the other. The stereochemical outcome (the enantiomeric excess) would depend on the specific chiral reagent and reaction conditions used.

In SN2 reactions, an inversion of stereochemistry at the reaction center is typically observed, a phenomenon known as Walden inversion. masterorganicchemistry.comyoutube.com If a reaction were to occur at a chiral center in a derivative of this compound, this stereochemical dynamic would be a key consideration. uou.ac.in

Computational and Theoretical Studies on 1 2 Chloro 6 Methylphenyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground state properties of molecules like 1-(2-chloro-6-methylphenyl)ethan-1-one. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived, including:

Electronic Energy: The total energy of the molecule in its lowest energy state.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential.

Atomic Charges: Calculation of the partial charge on each atom, offering insights into charge distribution.

Ab-initio Methods for High-Accuracy Predictions

Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for energetics, although at a significantly greater computational expense. These high-accuracy methods could be used to benchmark DFT results or to study systems where DFT is known to perform poorly, providing a "gold standard" for theoretical predictions of the molecule's energy and properties.

Molecular Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions. It allows researchers to map out the energetic landscape connecting reactants to products.

Energy Profile Diagrams and Activation Barriers

To study a transformation of this compound, such as a nucleophilic addition to its carbonyl group, computational chemists would model the reaction pathway. This involves identifying the structure of the transition state —the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier or activation energy (Ea). A lower activation barrier corresponds to a faster reaction rate. By mapping the energies of reactants, transition states, intermediates, and products, an energy profile diagram can be constructed, providing a complete thermodynamic and kinetic picture of the reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgwikipedia.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the LUMO would likely be centered on the carbonyl group's π-antibonding orbital, making the carbonyl carbon the primary site for nucleophilic attack. The HOMO would likely be associated with the π-system of the aromatic ring.

A hypothetical FMO analysis would yield data similar to the table below, which defines the key parameters calculated.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |

| Global Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Potential | μ | -(I + A) / 2 | Electron escaping tendency |

| Global Electrophilicity | ω | μ2 / (2η) | Propensity to accept electrons |

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional shape (conformation) of a molecule can significantly impact its properties and reactivity. The presence of the methyl and chloro groups ortho to the acetyl group in this compound introduces steric hindrance that will dictate the preferred orientation of the acetyl group relative to the phenyl ring.

A conformational analysis would involve systematically rotating the single bond connecting the carbonyl carbon to the phenyl ring and calculating the energy at each step. This generates a potential energy surface that reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them.

Furthermore, computational methods can be used to study intermolecular interactions , such as how two molecules of this compound might interact with each other in a solid or liquid state. These studies can identify potential hydrogen bonds, dipole-dipole interactions, or π-stacking between the aromatic rings, which govern the macroscopic properties of the substance.

While specific data tables and detailed findings for this compound are absent from current literature, the established methodologies of computational chemistry provide a clear path for future research to fully characterize this compound.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis) for this compound and its Derivatives

The simulation of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is a cornerstone of computational analysis for organic molecules like this compound. These simulations are typically performed using quantum chemical calculations, most notably Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Theoretical IR and Raman spectra can be calculated to predict the vibrational frequencies of the molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the ethanone (B97240) moiety can be computationally determined and compared with experimental data.

Similarly, theoretical NMR chemical shifts (typically for ¹H and ¹³C nuclei) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide a theoretical spectrum that can be compared with experimental NMR data to aid in the structural elucidation and assignment of chemical shifts to specific atoms in the molecule.

UV-Vis spectra, which provide information about electronic transitions within the molecule, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, helping to understand the electronic structure and chromophores within the molecule.

Correlation of Theoretical and Experimental Spectroscopic Data

A critical aspect of computational spectroscopy is the correlation between theoretical predictions and experimental measurements. A strong correlation between the calculated and observed spectra validates the computational model and provides a deeper understanding of the molecular properties.

For vibrational spectra, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods. The correlation between the scaled theoretical frequencies and the experimental IR and Raman peak positions is then analyzed. A high degree of correlation allows for a reliable assignment of the experimental spectrum.

In the context of NMR spectroscopy, a linear correlation is often observed between the calculated chemical shifts and the experimental values. Plotting the theoretical versus experimental chemical shifts can yield a correlation coefficient (R²) that quantifies the level of agreement. This correlation is invaluable for confirming the molecular structure and resolving ambiguities in spectral assignments.

For UV-Vis spectra, the comparison between the calculated absorption maxima (from TD-DFT) and the experimental λmax values helps to identify the nature of the electronic transitions, such as n→π* or π→π* transitions, and the molecular orbitals involved.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides a quantitative description of bonding in terms of localized electron-pair "bonding" orbitals and their interactions. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For this compound, this analysis could reveal hyperconjugative interactions between, for example, the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the aromatic ring or the carbonyl group. These interactions play a significant role in determining the molecule's reactivity and electronic properties. The analysis provides insights into the intramolecular charge transfer and the distribution of electron density across the molecular framework.

Derivatization and Synthetic Utility of 1 2 Chloro 6 Methylphenyl Ethan 1 One As a Versatile Precursor

Synthesis of Complex Heterocyclic Systems Utilizing 1-(2-Chloro-6-methylphenyl)ethan-1-one as a Building Block

The bifunctional nature of this compound makes it an exemplary starting material for synthesizing various heterocyclic scaffolds. nih.gov The α-haloketone moiety is a key synthon for well-established cyclization reactions, enabling the efficient construction of rings containing nitrogen and sulfur atoms.

Formation of Thiazole (B1198619), Pyrimidine (B1678525), and Thienopyridine Scaffolds

Thiazole Scaffolds: The Hantzsch thiazole synthesis is a classic and highly effective method for forming the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a primary thioamide. taylorandfrancis.com In this context, this compound serves as the α-haloketone component. The reaction proceeds by nucleophilic attack of the sulfur atom from the thiourea onto the carbon bearing the chlorine, followed by intramolecular condensation and dehydration to yield the final 2-aminothiazole (B372263) derivative. This provides a direct route to thiazoles bearing the 2-chloro-6-methylphenyl substituent at the 4-position.

Interactive Table: Hantzsch Synthesis of Thiazoles

| Reactant 1 | Reactant 2 | Resulting Scaffold |

|---|---|---|

| This compound | Thiourea | 4-(2-Chloro-6-methylphenyl)-2-aminothiazole |

Pyrimidine Scaffolds: The synthesis of pyrimidines often requires a 1,3-bifunctional three-carbon fragment, which can react with compounds like amidines, urea, or guanidine. wikipedia.orgresearchgate.net While not a direct precursor in its initial state, this compound can be readily converted into a suitable intermediate. For instance, it can undergo base-catalyzed condensation with an aldehyde to form an α,β-unsaturated ketone. This chalcone-like intermediate possesses the required C-C-C fragment that can then undergo a cyclocondensation reaction to form the pyrimidine ring system. This two-step process demonstrates the strategic utility of the starting ketone in accessing more complex heterocyclic structures. aobchem.com

Thienopyridine Scaffolds: Thienopyridines, which are fused thiophene (B33073) and pyridine (B92270) rings, are important pharmacophores. The synthesis of certain thienopyridine isomers can utilize α-haloketones as key intermediates. researchgate.netacs.org A common strategy involves the reaction of a substituted aminothiophene with an α-haloketone. Alternatively, this compound can be used to N-acylate a pyridine derivative bearing a nucleophilic group. The resulting intermediate can then be induced to cyclize, forming the fused thiophene ring and yielding the thienopyridine core. This approach is particularly useful for creating thieno[3,2-c]pyridine (B143518) derivatives, which are known for their biological activities. acs.org

Strategic Incorporations into Multi-Step Organic Syntheses

The true versatility of this compound is realized when its initial derivatization is part of a broader, multi-step synthetic plan. nih.govtandfonline.com The heterocyclic systems formed in the initial step serve as scaffolds that can be further elaborated. The substituents on the phenyl ring—the chloro and methyl groups—provide latent reactivity that can be exploited in subsequent transformations.

For example, a synthetic route could begin with the Hantzsch synthesis to produce 4-(2-chloro-6-methylphenyl)-2-aminothiazole. This intermediate can then be subjected to a variety of further reactions. The 2-amino group can be acylated, alkylated, or used as a handle for building larger structures. Concurrently, the chloro group on the phenyl ring can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This strategic sequencing allows for the systematic construction of complex molecular architectures from a simple, readily available precursor.

Interactive Table: Illustrative Multi-Step Synthesis

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | This compound, Thiourea | 4-(2-Chloro-6-methylphenyl)-2-aminothiazole |

| 2 | Suzuki Cross-Coupling | Intermediate from Step 1, Phenylboronic acid, Pd catalyst | 4-(2-Biphenyl-6-methylphenyl)-2-aminothiazole |

Design and Synthesis of Novel Analogues with Modified Aryl or Ethanone (B97240) Moieties

The structural features of this compound allow for the rational design and synthesis of a diverse library of analogues through targeted modification of either the aryl ring or the ethanone side chain.

Modification of the aryl moiety can be achieved through reactions targeting the chloro or methyl substituents. The chlorine atom, positioned ortho to the methyl group, can be replaced via nucleophilic aromatic substitution under specific conditions or, more commonly, serve as a handle in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups, including other alkyl or aryl groups, amines, or ethers, thereby altering the steric and electronic properties of the molecule.

The ethanone moiety is also amenable to a wide range of chemical transformations.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 1-(2-chloro-6-methylphenyl)ethan-1-ol.

Condensation: The α-protons of the methyl group are acidic and can participate in base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with various aldehydes, extending the carbon chain and introducing new functional groups.

Substitution: The α-chloro atom can be displaced by a variety of nucleophiles, such as azides, cyanides, or carboxylates, to introduce diverse functionalities adjacent to the carbonyl group.

These modifications allow for the systematic exploration of the chemical space around the core structure, facilitating the development of novel compounds.

Applications in Materials Science as a Reactive Intermediate (excluding material properties)

In materials science, the utility of a molecule is often defined by its ability to act as a monomer, a cross-linker, or a functionalizing agent. While this compound is not typically used as a primary monomer for polymerization, its character as a highly reactive intermediate makes it suitable for the post-synthesis functionalization of materials. lumenlearning.com

As a potent alkylating agent, the compound can be used to covalently attach the (2-chloro-6-methylphenyl)ethanone moiety to polymer backbones or surfaces that possess nucleophilic sites (e.g., hydroxyl, amino, or thiol groups). wikipedia.org For example, it could be reacted with a polymer containing pendant amine groups. The α-chloro atom provides a reactive handle for this grafting process, forming a stable covalent bond. This functionalization introduces the specific chemical properties of the attached group onto the material's surface, serving as a platform for further chemical transformations or for tuning the interfacial characteristics of the material. This role as a reactive intermediate allows for the precise chemical engineering of material surfaces and polymer chains.

Advanced Spectroscopic and Analytical Research on 1 2 Chloro 6 Methylphenyl Ethan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-(2-Chloro-6-methylphenyl)ethan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its proton and carbon framework.

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons on the phenyl ring. The methyl protons of the acetyl group would appear as a sharp singlet, while the protons of the tolyl methyl group would also present as a singlet, with chemical shifts influenced by their respective chemical environments.

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found at a low field (downfield) position, typically in the range of 195-205 ppm. Studies on substituted acetophenones have shown that the chemical shift of the carbonyl carbon is often not highly sensitive to the electronic effects of polar substituents on the aromatic ring cdnsciencepub.com. The acetyl methyl carbon would appear at a much higher field. The aromatic carbons would have distinct signals, with their chemical shifts determined by the substitution pattern of the chlorine atom and the methyl group.

To definitively assign these signals and establish connectivity, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This 1H-1H correlation experiment reveals protons that are spin-coupled to each other. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity between the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the aromatic ring and the two methyl groups by linking the already identified proton signals to their corresponding carbon signals.

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH (3 protons) | ~7.1-7.4 | ~125-135 | Correlations to other aromatic carbons |

| Acetyl CH3 | ~2.6 | ~30 | Carbonyl Carbon (C=O) |

| Aromatic CH3 | ~2.4 | ~20 | Aromatic C-2, C-1, C-3 |

| Carbonyl C=O | - | ~200 | - |

| Aromatic C-Cl | - | ~135 | - |

| Aromatic C-CH3 | - | ~138 | - |

NMR anisotropy effects, such as through-space spin-spin couplings, can provide detailed information about the preferred conformation or stereochemistry of a molecule. In substituted acetophenones, the orientation of the acetyl group relative to the phenyl ring (s-cis vs. s-trans) is of interest. Research on 2'-fluoro-substituted acetophenones has shown that through-space 1H-19F and 13C-19F coupling constants can definitively establish a preference for the s-trans conformer, where the fluorine and carbonyl oxygen are oriented away from each other. acs.orgnih.gov

For this compound, significant steric hindrance between the ortho-substituents (Cl and CH3) and the acetyl group is expected. This steric clash likely forces the acetyl group to rotate out of the plane of the phenyl ring. The precise dihedral angle could be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space proximity of protons. NOE correlations between the acetyl methyl protons and the aromatic protons would provide direct evidence for the molecule's preferred three-dimensional conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears in the region of 1680-1700 cm⁻¹. Studies on related nitro-acetophenones have demonstrated that the position of this band can be sensitive to conformational changes. mdpi.com Other key bands include those for aromatic C=C stretching (around 1450-1600 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹), and a C-Cl stretching vibration, which is expected in the fingerprint region (typically 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the symmetric vibrations of the methyl groups are often strong in the Raman spectrum. The C=O stretch is also Raman active. For a related isomer, 2-Chloro-1-(4-methylphenyl)ethan-1-one, Raman spectral data is available, suggesting that this technique is well-suited for characterizing this class of compounds. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Strong |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1680-1700 | 1680-1700 | Very Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-Cl Stretch | 600-800 | 600-800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C9H9ClO), the calculated exact mass can be compared to the experimental value to confirm its composition.

Electron Ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that serve as a structural fingerprint. For ketones, a primary fragmentation pathway is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgchemguide.co.uklibretexts.org For the target molecule, two main α-cleavage pathways are plausible:

Loss of a methyl radical (•CH3, mass 15) to form a 2-chloro-6-methylbenzoyl acylium ion.

Loss of a 2-chloro-6-methylphenyl radical to form an acetyl cation (CH3CO+, m/z 43), which is often a prominent peak in the spectra of methyl ketones.

The presence of a chlorine atom will also produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show a molecular ion peak (M) and a smaller peak at two mass units higher (M+2), with an intensity ratio of about 3:1, confirming the presence of one chlorine atom. miamioh.edu

| Species | Formula | Calculated Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M]⁺ (for ³⁵Cl) | C₉H₉³⁵ClO | 168.0342 | Molecular Ion |

| [M+2]⁺ (for ³⁷Cl) | C₉H₉³⁷ClO | 170.0312 | Isotope Peak (~33% intensity of M) |

| [M-CH₃]⁺ | C₈H₆ClO | 153.0107 | Loss of methyl radical (α-cleavage) |

| [CH₃CO]⁺ | C₂H₃O | 43.0184 | Acetyl cation (α-cleavage) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The spectrum of an aromatic ketone like this compound is typically characterized by two main absorption bands corresponding to different electronic transitions. wikipedia.org

π → π Transition:* This is a high-energy transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. This transition is typically strong (high molar absorptivity) and occurs at shorter wavelengths, likely below 280 nm for this compound.

n → π Transition:* This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This is a lower-energy, symmetry-forbidden transition, resulting in a weak absorption band at a longer wavelength, often above 300 nm.

The positions of these absorption maxima (λmax) are influenced by the substituents on the aromatic ring. Both the chloro and methyl groups are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted acetophenone (B1666503). The polarity of the solvent can also affect the λmax, with n → π* transitions often exhibiting a hypsochromic (blue) shift in more polar solvents. researchgate.netrsc.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of related substituted acetophenones allows for a reasoned prediction of its solid-state conformation. nih.gov

Studies on 2'-fluoro-substituted acetophenones have shown that the molecule adopts an s-trans conformation where the benzene (B151609) ring and the carbonyl group are nearly coplanar. acs.orgnih.gov However, in this compound, the presence of two bulky ortho substituents creates significant steric strain. This strain would likely prevent the molecule from adopting a planar conformation. It is predicted that in the solid state, the acetyl group would be twisted out of the plane of the phenyl ring to minimize steric repulsion between the carbonyl oxygen/methyl group and the ortho-chloro and methyl substituents. An X-ray crystallographic analysis would precisely determine this dihedral angle and provide detailed information on bond lengths, bond angles, and the intermolecular interactions (e.g., C-H···O hydrogen bonds, π-stacking) that govern the crystal packing.

Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isomer Separation

The rigorous assessment of purity and the effective separation of isomers are critical in the chemical analysis of substituted aromatic ketones such as this compound. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chiral chromatography, provide the necessary resolution and sensitivity for these tasks. These methodologies are indispensable for quality control, ensuring the chemical integrity of the compound and for the isolation of specific isomers for further study.

High-Performance Liquid Chromatography (HPLC) for Purity and Positional Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method for determining the presence of impurities and separating positional isomers.

Detailed research into the separation of structurally similar compounds, such as dichloroacetophenone and methylacetophenone isomers, provides a strong basis for developing a robust HPLC method for this compound. A patent describing the separation of 2,4-dichloroacetophenone and o-methylacetophenone highlights the utility of a C18 reversed-phase column with a methanol-water mobile phase. Such a method can be adapted to resolve this compound from its potential impurities and positional isomers, like 1-(4-chloro-2-methylphenyl)ethan-1-one or 1-(2-chloro-4-methylphenyl)ethan-1-one.

The separation mechanism in RP-HPLC is based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. The relative hydrophobicity of the isomers will dictate their retention times, with more polar compounds eluting earlier. The optimization of mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation of all components.

Below is a representative HPLC method adapted from methodologies used for similar substituted acetophenones, which would be a suitable starting point for the analysis of this compound.

Table 1: Representative HPLC Parameters for Purity and Positional Isomer Analysis

| Parameter | Value |

|---|---|

| Chromatograph | Shimadzu LC-20AT with SPD-20A UV-Vis Detector |

| Column | Kromasil C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

**Gas

Future Research Directions and Emerging Trends for 1 2 Chloro 6 Methylphenyl Ethan 1 One

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of efficient and selective catalytic transformations for 1-(2-chloro-6-methylphenyl)ethan-1-one is a key area for future research. The presence of both a chloro and a methyl group ortho to the acetyl moiety presents unique steric and electronic challenges that demand innovative catalytic solutions.

Ruthenium-catalyzed transfer hydrogenation stands out as a promising technique for the reduction of the ketone functionality to the corresponding alcohol. Research on related substituted acetophenones has demonstrated the efficacy of ruthenium complexes in this transformation. Future work could focus on designing and screening a library of ruthenium catalysts with various ligands to achieve high enantioselectivity in the synthesis of chiral 1-(2-chloro-6-methylphenyl)ethan-1-ol, a potentially valuable chiral building block.

Photocatalytic systems offer a green and sustainable approach to functionalizing this compound. The use of light as an energy source can enable transformations that are difficult to achieve through traditional thermal methods. Areas of exploration could include photocatalytic C-H functionalization of the methyl group or the aromatic ring, as well as photocatalytic cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be employed to modify the chloro substituent of this compound. organicreactions.org Future investigations could focus on developing robust palladium catalyst systems that can overcome the steric hindrance imposed by the adjacent methyl and acetyl groups to facilitate reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net This would allow for the introduction of a wide range of substituents at the 2-position, leading to a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Biocatalysis presents an attractive alternative for the stereoselective reduction of the ketone. Enzymes such as ketoreductases have shown remarkable efficiency and selectivity in the reduction of various ketones. Screening of different microorganisms or isolated enzymes could lead to the identification of a biocatalyst capable of reducing this compound to either the (R)- or (S)-alcohol with high enantiomeric excess.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Transformation | Potential Advantages |

|---|---|---|

| Ruthenium Complexes | Transfer Hydrogenation (Ketone Reduction) | High efficiency, potential for high enantioselectivity. |

| Photocatalysis | C-H Functionalization, Cross-Coupling | Green and sustainable, access to unique reactivity. |

| Palladium Complexes | Suzuki, Sonogashira, Buchwald-Hartwig | Versatile C-C and C-N bond formation. |

| Biocatalysis (Ketoreductases) | Enantioselective Ketone Reduction | High stereoselectivity, mild reaction conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms is a significant emerging trend. These technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization.

Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. For instance, the halogenation of the methyl group of this compound could be performed more safely and with better control in a continuous flow reactor. rsc.orgresearchgate.netrsc.org Similarly, Grignard reactions to introduce substituents to the carbonyl group can be managed more effectively in a flow setup, minimizing the risks associated with these highly reactive reagents. chemicalindustryjournal.co.ukvapourtec.com

Automated synthesis platforms can be employed to rapidly synthesize and screen libraries of derivatives of this compound. youtube.com By integrating robotic systems with reaction optimization software, researchers can explore a vast chemical space in a fraction of the time required for manual synthesis. This approach would be invaluable for identifying compounds with desired biological or material properties. Future research in this area could involve developing standardized protocols for the automated synthesis of a variety of derivatives, starting from this compound.

Advanced Computational Studies for Predictive Organic Chemistry

Computational chemistry is poised to play a crucial role in understanding and predicting the reactivity of this compound. The steric and electronic effects of the ortho substituents can be modeled to gain insights into reaction mechanisms and predict the outcomes of chemical transformations.

Density Functional Theory (DFT) calculations can be used to investigate the transition states of potential reactions, providing valuable information about reaction barriers and selectivity. For example, DFT studies could be employed to predict the regioselectivity of electrophilic aromatic substitution reactions or the stereoselectivity of catalytic reductions. asianpubs.org

Machine learning algorithms are emerging as powerful tools for predicting the outcomes of organic reactions. nih.govstanford.edufigshare.combohrium.comnih.gov By training models on large datasets of known reactions, it is possible to predict the products and yields of new transformations with increasing accuracy. In the context of this compound, machine learning could be used to predict the success of various cross-coupling reactions or to identify optimal conditions for a desired transformation.

Unexplored Reactivity Patterns and Rearrangements

The unique substitution pattern of this compound may give rise to novel and unexplored reactivity patterns and molecular rearrangements.

The Beckmann rearrangement of the corresponding oxime would be an interesting avenue to explore. The steric hindrance around the carbonyl group could influence the migration of the aryl group, potentially leading to interesting selectivity.

The Baeyer-Villiger oxidation of this compound presents another intriguing possibility. wikipedia.orgorganic-chemistry.orgucla.edunih.gov The migratory aptitude of the substituted phenyl group versus the methyl group would determine the product distribution, and the electronic nature of the substituents could play a significant role in the reaction outcome.

The Schmidt reaction , involving the reaction with hydrazoic acid, could lead to the formation of an amide via rearrangement. organicreactions.orgwikipedia.orgslideshare.netnumberanalytics.comlibretexts.org The regioselectivity of this rearrangement in such a sterically congested environment would be of fundamental interest.

The Willgerodt-Kindler reaction could potentially be used to convert the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. wikipedia.orgorganic-chemistry.orgthieme-connect.de The feasibility of this reaction on a sterically hindered substrate like this compound warrants investigation.

Finally, photochemical reactions of this compound could lead to interesting and unexpected products. sci-hub.sersc.orgstudyraid.com The presence of the chloro and methyl groups could influence the excited state chemistry of the molecule, potentially enabling novel rearrangements or cycloaddition reactions.

Table 2: Potential Rearrangements and Unexplored Reactions

| Reaction | Potential Product | Key Research Question |

|---|---|---|

| Beckmann Rearrangement | Substituted Acetanilide | Influence of steric hindrance on migratory aptitude. |

| Baeyer-Villiger Oxidation | Phenyl Acetate Derivative | Regioselectivity of oxygen insertion. |

| Schmidt Reaction | N-Arylacetamide | Competition between aryl and methyl migration. |

| Willgerodt-Kindler Reaction | Phenylacetic Acid Derivative | Feasibility on a sterically hindered substrate. |

| Photochemical Reactions | Various | Exploration of novel excited-state reactivity. |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Chloro-6-methylphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Claisen-Schmidt condensation or multistep Friedel-Crafts acylation , with careful control of temperature (60–80°C), solvent choice (ethanol/methanol), and stoichiometric ratios. For example, diazenyl derivatives of this compound are synthesized via coupling reactions between aryl diazonium salts and indole derivatives under acidic conditions, achieving yields of 16–33% . Key factors include:

- pH control to avoid side reactions (e.g., hydrolysis of the ketone group).

- Use of anhydrous solvents to prevent undesired hydration.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., carbonyl carbon at ~200 ppm, aromatic protons at 6.5–8.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .

- XRD : Use SHELXL for structure refinement, leveraging high-resolution data (R-factor < 0.05) to resolve positional disorder .

- ORTEP-III : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .

Q. How does the chloro-methyl substitution pattern influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

Methodological Answer: The 2-chloro-6-methyl arrangement sterically hinders nucleophilic attack at the carbonyl carbon but activates the chloro group for substitution. For example:

- Reduction : Catalytic hydrogenation (Pd/C, H2) yields 1-(2-chloro-6-methylphenyl)ethanol, while LiAlH4 may over-reduce the ketone .

- Substitution : React with amines (e.g., piperidine) in acetonitrile/K2CO3 to form Schiff bases or secondary amines .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

Methodological Answer:

- Disorder : Apply SHELXL’s PART and FRAG instructions to model split positions, using free refinement (e.g., for flexible methyl groups) .

- Twinning : Use SHELXD for twin-law identification and HKLF5 format for data integration .

- Hydrogen bonding : Validate interactions via graph set analysis (e.g., R22(8) motifs for dimeric packing) .

Q. What computational methods predict the compound’s electronic properties and interaction with biological targets?

Methodological Answer:

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, prioritizing poses with ∆G < −7 kcal/mol .

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, CHARMM force field) over 100-ns trajectories .

Q. What strategies address conflicting bioactivity data in enzyme inhibition assays?

Methodological Answer:

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values, ensuring replicates (n ≥ 3) .

- Off-target screening : Test against related enzymes (e.g., kinases vs. phosphatases) to rule out nonspecific inhibition .

- Structural analogs : Compare activity with derivatives lacking substituents (e.g., fluorine-free analogs show 50% lower potency) .

Q. How do intermolecular interactions in crystal packing affect physicochemical stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.